molecular formula C10H20N4O5 B604947 2-(Azido-PEG2-amido)-1,3-propandiol CAS No. 1398044-52-4

2-(Azido-PEG2-amido)-1,3-propandiol

Cat. No. B604947
M. Wt: 276.29
InChI Key: BAPVNVRTDKZLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azido-PEG2-amido)-1,3-propandiol is a multi-arm polyethylene glycol with azide or hydroxyl at the terminal of all arms . The azide group enables Click Chemistry . The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms .


Molecular Structure Analysis

The molecular formula of 2-(Azido-PEG2-amido)-1,3-propandiol is C10H20N4O5 . The molecular weight is 276.3 g/mol . The functional groups present in the compound are azide and hydroxyl .


Chemical Reactions Analysis

The azide group in 2-(Azido-PEG2-amido)-1,3-propandiol enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of materials under mild conditions.


Physical And Chemical Properties Analysis

The molecular weight of 2-(Azido-PEG2-amido)-1,3-propandiol is 276.3 g/mol . The molecular formula is C10H20N4O5 . It is recommended to be stored at -20°C .

Scientific Research Applications

1. Synthesis and Characterization in Biomedical Applications

2-(Azido-PEG2-amido)-1,3-propandiol is utilized in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s (PEGs), which are valuable in biomedical research. These PEG derivatives, synthesized with high efficiency, are characterized by functionalities that enable "click" conjugation for various ligands. This synthesis process is essential for biomedical applications involving drug delivery and tissue engineering (Hiki & Kataoka, 2007).

2. Use in Enzymatically Biodegradable Hydrogels

The compound plays a role in creating enzymatically biodegradable PEG and peptide-based hydrogels. These hydrogels, synthesized through 1,3-dipolar cycloaddition reactions, are significant for their sensitivity towards proteases like plasmin and trypsin, making them ideal for biodegradable applications in medical and pharmaceutical fields (van Dijk et al., 2010).

3. Development of Cell Adhesion and Migration Technologies

This chemical is integral in developing substrates for dynamic cell adhesion. It is used in creating cell-repellent APP (azido-[polylysine-g-PEG]) surfaces, which, upon the addition of a functional peptide, can rapidly trigger cell adhesion. This method has diverse applications in tissue motility assays, patterned coculturing, and cell shape changes, demonstrating its potential in cellular biology research (van Dongen et al., 2013).

Safety And Hazards

According to the Material Safety Data Sheet, 2-(Azido-PEG2-amido)-1,3-propandiol is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVNVRTDKZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azido-PEG2-amido)-1,3-propandiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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